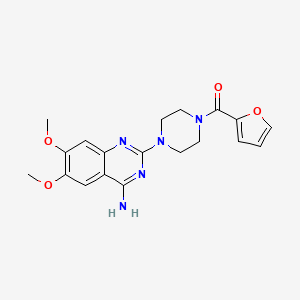
Prazosin
Cat. No. B1663645
Key on ui cas rn:
19216-56-9
M. Wt: 383.4 g/mol
InChI Key: IENZQIKPVFGBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04062844
Procedure details


To the above mixture is added slowly at -20° C., 32.9 g. (0.10 mole) of 2-(4-carbethoxypiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline dissolved in 300 ml. of ethyl ether. The reaction mixture is stirred at -20° C. for 2 hours, then allowed to warm to room temperature. The resulting mixture is hydrolyzed by addition of 100 ml. of water, and the ether layer separated. The aqueous layer is extracted with 300 ml. of ether and the combined extracts are dried over anhydrous magnesium sulfate. Evaporation of solvent affords 2-[4-(2-furoyl)piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline which can be further pruified if desired by silica gel column chromatography.
Name
2-(4-carbethoxypiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
Quantity
0.1 mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:6]1[CH2:11][CH2:10][N:9]([C:12]2[N:21]=[C:20]([NH2:22])[C:19]3[C:14](=[CH:15][C:16]([O:25][CH3:26])=[C:17]([O:23][CH3:24])[CH:18]=3)[N:13]=2)[CH2:8][CH2:7]1)(OCC)=[O:2].[CH2:27]([O:29][CH2:30][CH3:31])[CH3:28]>>[O:29]1[CH:30]=[CH:31][CH:28]=[C:27]1[C:1]([N:6]1[CH2:7][CH2:8][N:9]([C:12]2[N:21]=[C:20]([NH2:22])[C:19]3[C:14](=[CH:15][C:16]([O:25][CH3:26])=[C:17]([O:23][CH3:24])[CH:18]=3)[N:13]=2)[CH2:10][CH2:11]1)=[O:2]
|
Inputs


Step One
|
Name
|
2-(4-carbethoxypiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OCC)N1CCN(CC1)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at -20° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the above mixture is added slowly at -20° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting mixture is hydrolyzed by addition of 100 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of water, and the ether layer separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer is extracted with 300 ml
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
of ether and the combined extracts are dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of solvent
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(=CC=C1)C(=O)N1CCN(CC1)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04062844
Procedure details


To the above mixture is added slowly at -20° C., 32.9 g. (0.10 mole) of 2-(4-carbethoxypiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline dissolved in 300 ml. of ethyl ether. The reaction mixture is stirred at -20° C. for 2 hours, then allowed to warm to room temperature. The resulting mixture is hydrolyzed by addition of 100 ml. of water, and the ether layer separated. The aqueous layer is extracted with 300 ml. of ether and the combined extracts are dried over anhydrous magnesium sulfate. Evaporation of solvent affords 2-[4-(2-furoyl)piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline which can be further pruified if desired by silica gel column chromatography.
Name
2-(4-carbethoxypiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
Quantity
0.1 mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:6]1[CH2:11][CH2:10][N:9]([C:12]2[N:21]=[C:20]([NH2:22])[C:19]3[C:14](=[CH:15][C:16]([O:25][CH3:26])=[C:17]([O:23][CH3:24])[CH:18]=3)[N:13]=2)[CH2:8][CH2:7]1)(OCC)=[O:2].[CH2:27]([O:29][CH2:30][CH3:31])[CH3:28]>>[O:29]1[CH:30]=[CH:31][CH:28]=[C:27]1[C:1]([N:6]1[CH2:7][CH2:8][N:9]([C:12]2[N:21]=[C:20]([NH2:22])[C:19]3[C:14](=[CH:15][C:16]([O:25][CH3:26])=[C:17]([O:23][CH3:24])[CH:18]=3)[N:13]=2)[CH2:10][CH2:11]1)=[O:2]
|
Inputs


Step One
|
Name
|
2-(4-carbethoxypiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OCC)N1CCN(CC1)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at -20° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the above mixture is added slowly at -20° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting mixture is hydrolyzed by addition of 100 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of water, and the ether layer separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer is extracted with 300 ml
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
of ether and the combined extracts are dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of solvent
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(=CC=C1)C(=O)N1CCN(CC1)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
